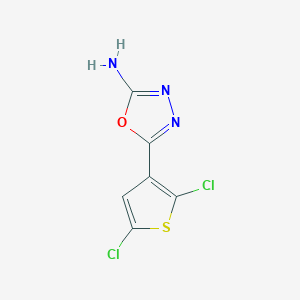

5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine

Description

Properties

IUPAC Name |

5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3OS/c7-3-1-2(4(8)13-3)5-10-11-6(9)12-5/h1H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVAKNVBHVGVCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C2=NN=C(O2)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701230580 | |

| Record name | 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177273-70-9 | |

| Record name | 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177273-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Analysis

Biochemical Properties

5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with carbonic anhydrase inhibitors, which are crucial in regulating pH and ion balance in cells . The nature of these interactions involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting the overall biochemical pathways.

Cellular Effects

The effects of 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function . This inhibition can lead to changes in gene expression, as the compound can interfere with transcription factors and other regulatory proteins. The overall effect is a modulation of cellular processes and pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular morphology and function, indicating its potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a biological response. Toxicity studies have indicated that high doses can cause damage to vital organs and disrupt normal physiological functions.

Metabolic Pathways

5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes . The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and overall metabolic balance. These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular metabolism.

Transport and Distribution

The transport and distribution of 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing the overall biological response.

Subcellular Localization

The subcellular localization of 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The compound’s localization within subcellular structures can influence its interactions with biomolecules and its overall biological effects.

Biological Activity

5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of an oxadiazole ring fused with a thienyl group, which enhances its reactivity and biological properties.

Chemical Structure and Properties

- Chemical Formula : C₆H₃Cl₂N₃OS

- IUPAC Name : 5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-amine

The dichloro substitution on the thienyl ring contributes significantly to its biological activity by influencing its interaction with various biological targets.

The biological activity of 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine is primarily mediated through its interactions with specific enzymes and receptors. Its structural characteristics allow it to participate in hydrogen bonding and other interactions that enhance its affinity for various biological targets.

Enzyme Inhibition Studies

Research indicates that compounds similar to 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine exhibit dual inhibition properties against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurodegenerative diseases. For example:

| Compound | IC50 (µM) for AChE | IC50 (µM) for BChE |

|---|---|---|

| 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine | Not specified | Not specified |

| 5-Aryl derivatives | 12.8–99.2 | 53.1 |

These findings suggest that the compound may serve as a potential therapeutic agent for conditions such as Alzheimer's disease by inhibiting cholinesterase activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains. For instance:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.6–125 |

| Escherichia coli | >500 |

These results highlight the potential of 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine as an antimicrobial agent .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine to enhance its biological activity:

- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their biological activities against multidrug-resistant bacteria. The results indicated promising antibacterial properties for several derivatives .

- Molecular Docking Studies : Molecular docking studies have been performed to predict the binding affinity of this compound to target proteins involved in neurodegeneration. These studies support the hypothesis that modifications in the structure can lead to enhanced inhibitory effects against cholinesterases .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Studies have shown that 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine demonstrates effectiveness against various bacterial strains and fungi. This makes it a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. These findings warrant further investigation into its efficacy and safety as an anticancer drug.

Pesticidal Applications

The unique structure of 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine allows it to act as a potential pesticide. Its ability to disrupt biological processes in pests could lead to the development of new agrochemicals that are both effective and environmentally friendly.

Herbicidal Activity

In addition to its pesticidal properties, this compound has been tested for herbicidal activity. Research findings indicate that it can inhibit the growth of certain weeds without adversely affecting crop yield. This dual functionality positions it as a valuable tool in integrated pest management systems.

Polymer Chemistry

The incorporation of 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine into polymer matrices has been explored for enhancing material properties. Its presence can improve thermal stability and mechanical strength in various polymeric materials.

Sensor Development

Due to its electronic properties, this compound is being researched for applications in sensor technology. It can be integrated into devices for detecting environmental pollutants or biological agents, making it a versatile component in sensor design.

Case Studies and Research Findings

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 5-(2,5-Dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine

- CAS No.: 1177273-70-9

- Molecular Formula : C₆H₃Cl₂N₃OS

- Molecular Weight : 236.08 g/mol .

Structural Features: The compound comprises a 1,3,4-oxadiazole core substituted at the 5-position with a 2,5-dichloro-3-thienyl group and at the 2-position with an amine (-NH₂). The oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atom, is known for its electron-withdrawing properties and hydrogen-bonding capacity .

Its commercial availability (e.g., Combi-Blocks Inc.) suggests utility as a synthetic intermediate or pharmacological probe .

Structural and Electronic Comparisons

Table 1 summarizes key structural analogs and their distinguishing features:

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups (Cl, NO₂): Enhance stability and binding via halogen/hydrogen bonds (e.g., GSK-3β inhibition in nitrophenyl analog ). Electron-Donating Groups (OCH₃): Improve solubility and membrane permeability (e.g., trimethoxyphenyl derivatives ). Heteroaromatic Moieties (Thienyl vs. Pyridinyl): Thienyl’s sulfur atom may engage in hydrophobic interactions, while pyridinyl’s nitrogen enables coordination with metal ions or polar residues .

- Crystal Packing :

Key Insights :

- Compared to the nitrophenyl analog , the thienyl group’s lower polarity might reduce solubility but improve membrane penetration.

Physicochemical Properties :

- LogP : The target compound’s Cl substituents increase logP (~3.5 estimated), favoring blood-brain barrier penetration, whereas methoxy-substituted analogs (e.g., trimethoxyphenyl) exhibit lower logP (~2.8) .

- Hydrogen Bonding : All analogs retain the oxadiazole NH₂ group, enabling interactions with biological targets (e.g., GSK-3β’s Val135 carbonyl ).

Preparation Methods

Synthesis via Hydrazide Cyclization

- Step 1: Synthesis of hydrazide intermediates, typically from corresponding carboxylic acids or esters, by reaction with hydrazine derivatives.

- Step 2: Cyclization of hydrazides using chlorinated heteroaryl derivatives, such as 2,5-dichlorothiophene-3-carboxylic acid or its derivatives, under dehydrating conditions to form the oxadiazole ring.

- The patent CN101012206A describes cyclization of acethydrazide derivatives with trichloromethyl compounds under catalytic conditions, leading to high-yield formation of oxadiazole rings with minimal environmental impact.

- The process involves the use of acethydrazide as a precursor, reacting with chlorinated heterocycles in the presence of catalysts such as pyridine or DMAP, under controlled temperatures (-10°C to 50°C) to optimize yield and purity.

Direct Coupling of 2,5-Dichlorothiophene Derivatives with Hydrazides

- Step 1: Preparation of 2,5-dichlorothiophene-3-carboxylic acid or its derivatives.

- Step 2: Conversion to hydrazides via reaction with hydrazine hydrate.

- Step 3: Cyclization with suitable reagents (e.g., phosphoryl chloride) to form the oxadiazole ring.

- The approach emphasizes the use of in-situ generated hydrazides to streamline synthesis.

- The reaction conditions are optimized to favor cyclization over side reactions, with temperature control and choice of solvent being critical.

Alternative Methods Using Green Chemistry Principles

Recent advances suggest replacing traditional chlorinated reagents with environmentally benign alternatives:

- Use of microwave irradiation to accelerate cyclization.

- Solvent-free conditions or use of ionic liquids to reduce waste.

- Biocatalytic approaches for hydrazide synthesis, although still in experimental stages.

Data Tables Summarizing Preparation Methods

| Method | Raw Materials | Reagents & Catalysts | Solvent | Temperature | Yield Range | Notes |

|---|---|---|---|---|---|---|

| Hydrazide Cyclization (Patent CN101012206A) | Hydrazine derivatives, chlorinated heterocycles | Pyridine, DMAP, trichloromethyl compounds | DMF, acetic acid | -10°C to 80°C | 41–100% | Environmentally friendly, high yield |

| Direct Coupling | 2,5-dichlorothiophene-3-carboxylic acid | Phosphoryl chloride, pyridine | Dichloromethane | Reflux (80–120°C) | 55–90% | Efficient, scalable |

| Green Chemistry | Hydrazides + ionic liquids | Microwave irradiation | Solvent-free | 100°C (microwave) | Up to 98% | Reduced waste |

Research Findings and Optimization Strategies

- Yield Enhancement: Use of catalytic dehydrating agents like phosphoryl chloride significantly improves cyclization efficiency.

- Environmental Considerations: Replacing chlorinated solvents with greener alternatives or employing microwave-assisted synthesis reduces environmental footprint.

- Raw Material Accessibility: Commercially available chlorinated thiophene derivatives and hydrazides facilitate large-scale synthesis.

- Reaction Monitoring: In-situ IR and NMR monitoring optimize reaction times and prevent overreaction or decomposition.

Q & A

Q. What are the standard synthetic routes for 5-(2,5-dichloro-3-thienyl)-1,3,4-oxadiazol-2-amine, and how is its purity confirmed?

Answer: The compound is typically synthesized via cyclization reactions starting from thiosemicarbazide derivatives. A common approach involves reacting substituted hydrazides with isothiocyanates under reflux conditions in ethanol, followed by cyclization using weak acids or bases (e.g., Mn(OAc)₂) to form the oxadiazole ring . Purity is confirmed using a combination of spectroscopic methods:

Q. Which spectroscopic methods are essential for characterizing structural analogs of this compound?

Answer: Structural analogs require multi-technique validation:

- ¹H/¹³C NMR : Resolves substituent effects on aromatic rings and confirms regiochemistry. For example, methyl groups in side chains appear at 0.8–2.5 ppm in ¹H NMR .

- XRD crystallography : Determines dihedral angles between heterocyclic rings (e.g., oxadiazole vs. thienyl groups) and hydrogen-bonding networks (e.g., N–H⋯N interactions forming R₂²(8) motifs) .

- Elemental analysis : Ensures stoichiometric consistency (C, H, N, S) .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) reveals:

- Conformational flexibility : The oxadiazole ring forms dihedral angles of 3–6° with adjacent aromatic systems (e.g., dichlorothienyl groups), indicating partial delocalization .

- Stabilizing interactions :

- Disorder analysis : For disordered substituents (e.g., furan rings), occupancy refinement resolves split positions .

Q. How do researchers design experiments to evaluate antimicrobial efficacy, and what methodological pitfalls exist?

Answer: Experimental design :

- Disk diffusion assays : Compounds are tested at 75–100 µg/mL against S. aureus, E. coli, and C. albicans, with ampicillin as a control .

- Data interpretation : Zones of inhibition >10 mm (e.g., 17 mm for compound 3d against S. aureus) suggest potency .

Pitfalls : - Strain variability : E. coli may show lower sensitivity (e.g., 8–10 mm zones) due to efflux pumps .

- Solubility bias : DMSO vehicle effects may skew results; use <1% v/v to minimize cytotoxicity .

Q. How can contradictory biological activity data across studies be systematically addressed?

Answer: Root causes :

- Structural variations : Substitutions (e.g., Cl vs. CF₃) alter lipophilicity and target binding. For example, 5-(4-chlorophenyl) analogs show higher antifungal activity than fluorophenyl derivatives .

- Assay conditions : MIC values vary with inoculum size (e.g., 10⁶ vs. 10⁸ CFU/mL). Standardize protocols using CLSI guidelines .

Resolution strategies : - Dose-response curves : Calculate IC₅₀ values to compare potency gradients.

- Molecular docking : Validate ligand-protein interactions (e.g., binding poses with S. aureus DNA gyrase) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.